Methylenebis[dimethyl(2-pyridyl)silane]
Overview
Description
Methylenebis[dimethyl(2-pyridyl)silane] is an organosilicon compound with the molecular formula C15H22N2Si2. It is characterized by the presence of two pyridyl groups attached to silicon atoms, which are connected by a methylene bridge. This compound is known for its unique chemical properties and has found applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[dimethyl(2-pyridyl)silane] can be synthesized through several synthetic routes. One common method involves the reaction of dimethyl(2-pyridyl)silane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through distillation or recrystallization to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of methylenebis[dimethyl(2-pyridyl)silane] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
Methylenebis[dimethyl(2-pyridyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran under inert atmosphere.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Substituted pyridyl derivatives.
Scientific Research Applications
Methylenebis[dimethyl(2-pyridyl)silane] has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. The compound’s ability to form stable complexes with transition metals makes it valuable in catalytic reactions.
Biology: The compound is explored for its potential in bioinorganic chemistry, particularly in the design of metal-based drugs and imaging agents.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of novel drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of methylenebis[dimethyl(2-pyridyl)silane] involves its interaction with molecular targets through coordination bonds. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The methylene bridge provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse molecular targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl(2-pyridyl)silane: A simpler analog with one pyridyl group attached to silicon.
Bis(dimethylsilyl)pyridine: Contains two silyl groups attached to a single pyridine ring.
Methylenebis(dimethylsilylene)bispyridine: Similar structure but with different connectivity of silicon and pyridine groups.
Uniqueness
Methylenebis[dimethyl(2-pyridyl)silane] stands out due to its unique combination of two pyridyl groups and a methylene bridge, which imparts distinct chemical properties.
Properties
IUPAC Name |
[dimethyl(pyridin-2-yl)silyl]methyl-dimethyl-pyridin-2-ylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2Si2/c1-18(2,14-9-5-7-11-16-14)13-19(3,4)15-10-6-8-12-17-15/h5-12H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXVWYFOAXHQGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C[Si](C)(C)C1=CC=CC=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458468 | |
Record name | Methylenebis[dimethyl(2-pyridyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243468-48-6 | |
Record name | Methylenebis[dimethyl(2-pyridyl)silane] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylenebis[dimethyl(2-pyridyl)silane] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.